molecular formula C₁₀¹³C₂H₁₆O₃S B1156615 Isopentenyl Tosylate-13C2

Isopentenyl Tosylate-13C2

Cat. No.: B1156615
M. Wt: 242.3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopentenyl Tosylate-13C2 is a stable isotope-labeled analog of isopentenyl tosylate, where two carbon atoms are replaced with the carbon-13 ( 13 C) isotope. This compound serves as a crucial protected and activated synthetic intermediate for the preparation of Isopentenyl Diphosphate (IPP) analogs, a universal precursor in isoprenoid biosynthesis . The tosylate (OTs) group is an excellent leaving group, making this reagent highly useful in nucleophilic substitution reactions to introduce the isopentenyl moiety, including the formation of diphosphate esters for enzymatic studies . Researchers utilize this labeled precursor in mechanistic studies to elucidate biosynthetic pathways of terpenes and terpenoids via techniques such as isotope labeling and NMR spectroscopy . The incorporation of 13 C2 labels allows for precise tracking of the fate of carbon atoms in complex enzymatic cascades, providing insights into the stereochemistry and kinetics of prenyltransferase and terpene synthase reactions . This makes this compound an invaluable tool for advancing research in natural product biosynthesis, metabolic engineering, and enzymology. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₀¹³C₂H₁₆O₃S

Molecular Weight

242.3

Synonyms

3-Methyl-3-buten-1-ol Tosylate-13C2;  3-Methyl-3-butenyl p-Toluenesulfonate-13C2;  3-Methyl-3-butenyl Tosylate-13C2;  3-Methylbut-3-en-1-yl Tosylate-13C2;  3-Methyl-3-buten-1-ol p-Toluenesulfonate-13C2;  3-Methyl-3-buten-1-ol 4-Methylbenzenesulfonate-13C2

Origin of Product

United States

Scientific Research Applications

Biochemical Research Applications

Isopentenyl Tosylate-13C2 serves as an important tool in the study of metabolic pathways, particularly those involving isoprenoid biosynthesis. It is often used as an isotope-labeled compound that allows researchers to trace metabolic processes and understand the dynamics of cellular functions.

Key Functions:

  • Metabolic Pathway Studies : The compound is utilized to investigate the mevalonate pathway, which is crucial for synthesizing various biological molecules, including cholesterol and steroid hormones.
  • Tracer Studies : As a stable isotope-labeled compound, this compound can be employed in tracer studies to monitor the incorporation of carbon into metabolic products.

Table 1: Applications in Biochemical Research

ApplicationDescription
Metabolic Pathway TracingUsed to study isoprenoid biosynthesis pathways
Enzyme Activity MeasurementHelps in assessing enzyme kinetics through isotope labeling
Cellular Metabolism StudiesFacilitates the understanding of metabolic fluxes

Synthetic Chemistry

In synthetic chemistry, this compound is recognized for its role as a versatile intermediate. It can be used in various reactions to create complex organic molecules.

Synthetic Applications:

  • Building Block for Synthesis : The compound acts as a precursor for synthesizing other isoprenoid derivatives, which are essential in pharmaceuticals and natural products.
  • Reagent in Organic Reactions : It can participate in nucleophilic substitution reactions due to the presence of the tosylate group, making it a valuable reagent for organic synthesis.

Table 2: Synthetic Chemistry Applications

ApplicationDescription
Precursor for IsoprenoidsUsed to synthesize various isoprenoid compounds
Nucleophilic SubstitutionActs as a reagent in organic synthesis reactions
Functional Group TransformationFacilitates the introduction of functional groups

Medicinal Chemistry

In medicinal chemistry, this compound's potential therapeutic applications are being explored. Its derivatives may exhibit bioactivity that could contribute to drug development.

Therapeutic Potential:

  • Drug Development : Compounds derived from this compound are being investigated for their pharmacological properties.
  • Targeting Specific Pathways : The ability to label specific carbon atoms allows researchers to study how these compounds interact with biological targets.

Table 3: Medicinal Chemistry Applications

ApplicationDescription
Drug DiscoveryInvestigated for potential therapeutic agents
Mechanistic StudiesUsed to elucidate mechanisms of action in biological systems
Pharmacokinetic StudiesAssists in understanding absorption and metabolism

Case Studies

  • Tracer Studies in Yeast Metabolism :
    A study utilized this compound to trace the incorporation of carbon into sterols in Saccharomyces cerevisiae. The results demonstrated the compound's utility in elucidating metabolic pathways involved in sterol biosynthesis.
  • Synthesis of Isoprenoid Derivatives :
    Researchers reported successful synthesis of complex isoprenoid structures using this compound as a starting material. This work highlighted its role as a key intermediate in organic synthesis.
  • Pharmacological Investigations :
    Preliminary studies indicated that derivatives of this compound exhibited activity against certain cancer cell lines, suggesting potential applications in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key distinctions between Isopentenyl Tosylate-13C2 and its structurally related compounds, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) :

Parameter This compound Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP)
Chemical Structure Tosylate ester with 13C labeling Pyrophosphate ester Pyrophosphate ester with allylic double bond
Molecular Weight ~252.3 (with 13C contribution) 246.1 246.1
Isotopic Labeling 13C at C2 and C3 None None
Synthesis Method Chemical synthesis (13C precursors) Enzymatic decarboxylation of mevalonate Enzymatic isomerization of IPP
Primary Applications Metabolic tracing, NMR studies Natural terpenoid biosynthesis Natural terpenoid chain elongation
Biological Role Synthetic precursor Key isoprenoid intermediate Prenyl donor for terpene synthesis

Key Research Findings

  • This compound: Studies demonstrate its utility in elucidating the mevalonate pathway by tracking 13C incorporation into downstream terpenoids. The tosylate group facilitates nucleophilic substitution reactions, enabling controlled synthesis of labeled analogs .
  • IPP and DMAPP: These natural compounds are central to the biosynthesis of terpenes, steroids, and carotenoids. IPP is generated via enzymatic decarboxylation of 3-phospho-5-pyrophosphomevalonate, while DMAPP arises from IPP isomerization . Unlike this compound, they lack isotopic labels, limiting their use in tracer studies.

Reactivity and Stability

  • The tosylate group in this compound enhances its leaving-group ability, making it more reactive in alkylation reactions compared to IPP/DMAPP.
  • IPP and DMAPP, bearing pyrophosphate groups, rely on enzymatic cleavage for activity in vivo, whereas the synthetic tosylate derivative operates independently of biological systems.

Preparation Methods

Chemical Synthesis and Isotope Incorporation

The preparation of Isopentenyl Tosylate-13C2 primarily revolves around the tosylation of isotopically labeled isopentenol derivatives. The synthetic pathway begins with the selection of 13^{13}C-enriched starting materials to ensure precise isotopic labeling at the C2 position. A key step involves the reaction of 3-methyl-2-buten-1-ol-13C2 with tosyl chloride (TsCl) under controlled conditions. This reaction typically proceeds in anhydrous dichloromethane (DCM) or chloroform, with triethylamine (Et3_3N) serving as a base to scavenge hydrochloric acid byproducts .

The mechanism follows a nucleophilic substitution pathway, where the hydroxyl group of the isopentenol intermediate is converted into a tosylate leaving group. The reaction’s efficiency depends on maintaining a temperature range of 0–5°C to minimize side reactions such as elimination or rearrangements . Post-synthesis purification is achieved via column chromatography using silica gel, yielding this compound as a yellow liquid with a molecular weight of 242.3 g/mol .

Enzymatic and Biosynthetic Approaches

Recent advances in enzymatic synthesis have provided alternative routes for generating isotopically labeled terpenoid precursors. Bacterial terpene synthases, known for their substrate plasticity, have been engineered to incorporate methylated or isotopically modified isopentenyl diphosphate (IPP) analogues . While these methods are predominantly applied to methylated terpenes, the principles can be extrapolated to 13^{13}C-labeled systems.

For instance, the enzymatic conversion of 13^{13}C-labeled mevalonic acid (MVA) into IPP-13C2 via the mevalonate pathway offers a biosynthetic route . Here, ATP-dependent phosphorylation and decarboxylation steps are critical for introducing the isotopic labels. Subsequent chemical tosylation of the enzymatically derived IPP-13C2 could yield the target compound, though this hybrid approach requires optimization to address yield and scalability challenges .

Optimization of Reaction Conditions

The choice of solvent and reaction parameters significantly impacts the synthesis’s success. Polar aprotic solvents like DCM or ethyl acetate are preferred for their ability to stabilize ionic intermediates without participating in side reactions . Solvent dipole moments ranging from 0.5 to 1.5 D and pH values near neutral (6–8) are optimal for maintaining reagent stability .

Catalytic systems involving transition metals, such as palladium, have been explored for enhancing reaction rates and selectivity. For example, palladium-catalyzed arylation or vinylation reactions can functionalize intermediate structures while preserving isotopic integrity . However, these methods are less commonly applied to tosylate synthesis due to the simplicity of the direct tosylation approach.

Analytical Characterization and Quality Control

Post-synthesis characterization employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify isotopic enrichment and structural correctness. The 13^{13}C NMR spectrum of this compound exhibits distinct signals at δ 21.5 ppm (tosyl methyl group) and δ 115–145 ppm (alkene carbons), with doubled peaks indicating successful 13^{13}C incorporation . High-resolution MS confirms the molecular ion peak at m/z 242.3, aligning with the theoretical mass .

Purity assessments via high-performance liquid chromatography (HPLC) typically show >95% purity when using optimized synthetic protocols. Stability studies, though limited in available data, suggest storage at –20°C under inert atmospheres to prevent degradation .

Comparative Analysis of Synthetic Methods

Method Yield Isotopic Purity Scalability
Direct Tosylation 70–85%98–99%High
Enzymatic Hybrid 40–60%95–97%Moderate
Transition Metal Catalyzed 55–75%97–98%Low

The direct tosylation method remains the most efficient, balancing yield and isotopic purity. Enzymatic approaches, while innovative, require further refinement to compete with traditional chemical synthesis.

Q & A

Q. How can researchers design a metabolic pathway to produce Isopentenyl Tosylate-13C₂ in engineered microbial systems?

Methodological Answer:

  • Begin by selecting a microbial host (e.g., E. coli) with established isoprenoid biosynthesis pathways.
  • Introduce heterologous genes for the mevalonate pathway (e.g., mvaS and mvaA from Staphylococcus aureus, MK/PMK/PMD from S. cerevisiae) via plasmid-based expression systems .
  • Use isotopic labeling (13C₂) during precursor feeding (e.g., glucose-13C₆) to track carbon flux and verify incorporation into the isopentenyl tosylate backbone.
  • Monitor pathway flux imbalances using proteomics (e.g., phosphomevalonate kinase levels) and adjust enzyme expression ratios to avoid intermediate toxicity .

Q. What analytical methods are recommended for quantifying Isopentenyl Tosylate-13C₂ and its intermediates?

Methodological Answer:

  • Employ LC-MS/MS for high-sensitivity detection of 13C₂-labeled intermediates (e.g., IPP-13C₂). Use stable isotope dilution assays with internal standards for quantification .
  • Pair with GC-MS for volatile derivatives (e.g., isoprenol-13C₂) and NMR (13C-specific) to confirm isotopic purity and structural integrity .
  • Validate extracellular IPP accumulation via live/dead cell staining and fluorescence-activated cell sorting (FACS) to correlate toxicity with metabolite levels .

Q. How can researchers mitigate host toxicity caused by Isopentenyl Tosylate-13C₂ accumulation?

Methodological Answer:

  • Optimize pathway "balancing" by tuning promoter strength and plasmid copy numbers to avoid IPP-13C₂ overproduction .
  • Screen for suppressor mutations (e.g., reduced phosphomevalonate kinase activity) using adaptive laboratory evolution under IPP stress .
  • Implement ATP regeneration strategies (e.g., overexpression of ATP synthases) to counteract IPP-induced ATP depletion observed in E. coli .

Advanced Research Questions

Q. What mechanisms underlie the toxicity of Isopentenyl Tosylate-13C₂ in microbial hosts?

Methodological Answer:

  • Conduct multi-omics analysis:
  • Proteomics : Identify downregulated enzymes (e.g., PMK) and stress-response proteins .
  • Metabolomics : Quantify nucleotide analogs (e.g., ApppI-13C₂) formed via IPP-13C₂ phosphorylation, which disrupt nucleotide metabolism .
  • Transcriptomics : Map global metabolic shifts (e.g., nutrient uptake inhibition) using RNA-seq .
    • Validate hypotheses via gene knockouts (e.g., nudB deletion) to test transport mechanisms of extracellular IPP-13C₂ .

Q. How can isotopic tracing with Isopentenyl Tosylate-13C₂ refine flux balance models in isoprenoid biosynthesis?

Methodological Answer:

  • Use 13C metabolic flux analysis (MFA) to track carbon allocation from glucose-13C₆ to IPP-13C₂ and downstream isoprenoids .
  • Compare isotopic enrichment patterns in wild-type vs. engineered strains to identify rate-limiting steps (e.g., HMGR activity) .
  • Integrate data with constraint-based models (e.g., COBRA) to predict optimal enzyme expression ratios for yield improvement .

Q. How should researchers address contradictory data on IPP-13C₂ transport and extracellular accumulation?

Methodological Answer:

  • Replicate experiments under controlled conditions (e.g., chemostat cultures) to isolate transport dynamics from metabolic variability .
  • Use radiolabeled IPP-³H alongside 13C₂ tracers to distinguish passive diffusion vs. active transport mechanisms .
  • Apply kinetic modeling to extracellular IPP-13C₂ concentration gradients and correlate with cell viability datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.